molecular formula C21H24N4O2 B6459054 7-methoxy-3-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one CAS No. 2549022-75-3

7-methoxy-3-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B6459054
CAS No.: 2549022-75-3
M. Wt: 364.4 g/mol
InChI Key: HHKWYQJLGJTHLC-UHFFFAOYSA-N
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Description

The compound 7-methoxy-3-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is a quinazolinone derivative characterized by a methoxy group at the 7-position of the quinazolin-4-one core and a substituted piperidinylmethyl group at the 3-position. Quinazolinones are known for their diverse pharmacological applications, including anticancer and kinase inhibitory activities. The structural complexity of this compound, particularly the pyridinylmethyl-piperidine linkage, distinguishes it from simpler analogs and may influence its solubility, bioavailability, and binding affinity .

Properties

IUPAC Name

7-methoxy-3-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c1-27-18-2-3-19-20(12-18)23-15-25(21(19)26)14-17-6-10-24(11-7-17)13-16-4-8-22-9-5-16/h2-5,8-9,12,15,17H,6-7,10-11,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKWYQJLGJTHLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 7-methoxy-3-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one with structurally related quinazolinone and pyrimidinone derivatives, highlighting key structural and functional differences:

Compound Name / ID Core Structure Substituents at Key Positions Molecular Weight (g/mol) Key Properties/Applications References
Target Compound Quinazolin-4-one 7-OCH₃; 3-({1-[(pyridin-4-yl)methyl]piperidin-4-yl}methyl) 401.48 (free base) Potential kinase inhibitor; enhanced solubility due to pyridine
8-(4-(3,4-Dichlorobenzyl)piperidin-1-yl)-pyrido[3,4-d]pyrimidin-4(3H)-one () Pyrido[3,4-d]pyrimidin-4-one 8-(piperidinyl with dichlorobenzyl); 3-SEM-protected 595.56 (free base) Synthesized via reductive amination; moderate yield (43%)
7-Methoxy-3-[(piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one dihydrochloride () Quinazolin-4-one 7-OCH₃; 3-(piperidin-4-ylmethyl) 346.26 (dihydrochloride) Improved solubility (salt form); discontinued commercial availability
7-Methoxy-3-{[1-(3-(methoxymethyl)-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl}quinazolin-4-one () Quinazolin-4-one 7-OCH₃; 3-(thiadiazolyl-piperidinylmethyl) 401.48 Thiadiazole substituent may enhance metabolic stability
4-(3-Chloro-4-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline precursor () Quinazoline 7-OCH₃; 6-(morpholinopropoxy) Not reported Intermediate in anticancer drug synthesis

Key Observations:

Structural Flexibility : The target compound’s pyridinylmethyl-piperidine substituent provides a balance of lipophilicity and hydrogen-bonding capacity compared to dichlorobenzyl () or thiadiazolyl () groups. This may improve target selectivity in kinase inhibition .

Research Findings and Pharmacological Implications

Synthetic Routes: The compound in was synthesized via reductive amination using sodium triacetoxyborohydride, yielding 43% . Similar methods may apply to the target compound, though steric hindrance from the pyridinylmethyl group could reduce efficiency. highlights the use of morpholinopropoxy-substituted quinazolines as intermediates in anticancer drugs, suggesting the target compound’s methoxy and piperidine groups may align with kinase-targeting pharmacophores .

Spectroscopic Characterization :

  • Compounds like those in and were validated using ¹H NMR and mass spectrometry, confirming substituent placement . The target compound would require similar rigorous analysis.

Commercial Availability: The dihydrochloride analog () is discontinued, underscoring challenges in large-scale production of complex quinazolinones .

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